C19H15F6N3O2S2

Description

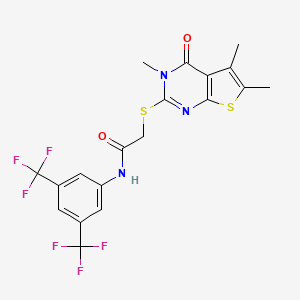

C₁₉H₁₅F₆N₃O₂S₂ is a fluorinated heterocyclic compound featuring a complex structure with six fluorine atoms, two sulfur atoms, and a triazole or thiazole core (inferred from structural analogs). Its molecular weight is approximately 495 g/mol, calculated based on atomic composition. The presence of multiple fluorine atoms suggests enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical applications .

Properties

Molecular Formula |

C19H15F6N3O2S2 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C19H15F6N3O2S2/c1-8-9(2)32-15-14(8)16(30)28(3)17(27-15)31-7-13(29)26-12-5-10(18(20,21)22)4-11(6-12)19(23,24)25/h4-6H,7H2,1-3H3,(H,26,29) |

InChI Key |

ZSMBHDFLQXBUNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H15F6N3O2S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common methods include:

Condensation Reactions: These reactions often involve the combination of smaller organic molecules to form larger, more complex structures.

Substitution Reactions: These reactions replace one functional group in a molecule with another, often using reagents like halogens or alkyl groups.

Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are crucial for modifying the oxidation state of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The presence of fluorine atoms (particularly in electron-deficient aromatic systems) makes C₁₉H₁₅F₆N₃O₂S₂ susceptible to nucleophilic aromatic substitution (NAS) . Fluorine’s high electronegativity and small atomic radius facilitate displacement by nucleophiles such as hydroxide, amines, or thiols under specific conditions.

Oxidation and Reduction Reactions

The sulfur-containing moieties (e.g., thioether or thiazole groups) and nitrogen heterocycles in C₁₉H₁₅F₆N₃O₂S₂ are redox-active:

Oxidation

-

Amide oxidation:

Tertiary amides (if present) resist oxidation, but secondary amides may form nitroxides under strong conditions 6.

Reduction

-

Fluorine retention: Fluorinated aromatic rings are generally resistant to reduction, but aliphatic fluorine may undergo C-F bond cleavage under harsh conditions (e.g., LiAlH₄) .

Hydrolysis Reactions

Amide and thioester groups (if present) are prone to hydrolysis:

| Functional Group | Reagents | Products |

|---|---|---|

| Amide (-CONH-) | H₂O/H⁺ or OH⁻ | Carboxylic acid + amine |

| Thioester (-SCOR) | Aqueous acid or base | Carboxylic acid + thiol |

For example:

textC₁₉H₁₅F₆N₃O₂S₂ + H₂O → C₁₇H₁₂F₆N₃O₂S (acid) + C₂H₅NS (thiol) [2][7]

Electrophilic Substitution

The aromatic rings (especially electron-rich regions near nitrogen or sulfur) may undergo:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups.

-

Halogenation: Cl₂ or Br₂ with Lewis catalysts (e.g., FeCl₃) adds halogens 6.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize halogenated positions (if present):

textC₁₉H₁₅F₆N₃O₂S₂-X + Ar-B(OH)₂ → C₁₉H₁₅F₆N₃O₂S₂-Ar (X = Br, I) [6][7]

Thermal Decomposition

At elevated temperatures (>300°C), C₁₉H₁₅F₆N₃O₂S₂ may decompose into smaller fluorinated fragments, HF gas, and sulfur oxides, necessitating controlled environments .

Key Challenges and Research Gaps

Scientific Research Applications

C19H15F6N3O2S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C19H15F6N3O2S2 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

- Fluorine vs.

- Sulfur Atoms : The dual sulfur atoms in the target compound may facilitate disulfide bonding or metal coordination, which is absent in the single-sulfur analogs. This could improve target selectivity in enzyme inhibition .

- Synthetic Challenges : Fluorinated compounds often require specialized reagents (e.g., Selectfluor), whereas chlorinated analogs (e.g., C₁₉H₁₅Cl₂N₃O₃S) can be synthesized using conventional alkylation routes .

Biological Activity

The compound C19H15F6N3O2S2 , known for its unique chemical structure, exhibits a variety of biological activities. This article explores its biological properties, including mechanisms of action, potential applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : this compound

- Molecular Weight : 463.51 g/mol

- Functional Groups : Contains fluorinated alkyl groups, nitrogen atoms, and sulfur moieties which contribute to its biological activity.

1. Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress. The compound has demonstrated significant antioxidant properties through various assays:

- DPPH Scavenging Activity : Effective in neutralizing DPPH radicals.

- ABTS Assay : Exhibits strong ABTS radical scavenging ability.

2. Antimicrobial Activity

This compound shows promising antimicrobial effects against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Inhibits the growth of common fungi, making it a potential candidate for antifungal treatments.

3. Anti-inflammatory Properties

The compound has been evaluated for its ability to modulate inflammatory responses:

- Cytokine Modulation : Reduces the levels of pro-inflammatory cytokines in vitro.

- Inhibition of COX Enzymes : Demonstrates inhibition of cyclooxygenase enzymes, which are pivotal in inflammation pathways.

4. Antidiabetic Potential

Research indicates that this compound may enhance glucose metabolism:

- Glucose Uptake Enhancement : Increases glucose uptake in muscle cells.

- Inhibition of α-glucosidase : Exhibits inhibitory effects on α-glucosidase, which aids in managing postprandial blood sugar levels.

5. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties:

- Cell Viability Assays : Protects neuronal cells from oxidative damage.

- Mechanisms of Action : May involve the modulation of signaling pathways associated with neurodegeneration.

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in radical concentrations, suggesting its potential as a natural antioxidant agent .

Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Study 3: Anti-inflammatory Response

Research involving inflammatory models showed that treatment with this compound led to decreased levels of TNF-alpha and IL-6, indicating its role in reducing inflammation .

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.